molecular formula C16H16FNO3 B5754888 N-(2-fluorobenzyl)-3,4-dimethoxybenzamide CAS No. 895366-18-4

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide

Cat. No.: B5754888
CAS No.: 895366-18-4
M. Wt: 289.30 g/mol
InChI Key: PTBSCHLBTWWHIZ-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3,4-dimethoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve studying the compound’s biological activity, optimizing its structure for enhanced activity or reduced side effects, and investigating its potential uses in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-3,4-dimethoxybenzamide typically involves the reaction of 2-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-(2-fluorobenzyl)-3,4-dimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-fluorobenzyl)-3,4-dimethoxybenzamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.

Biology: This compound may be used in biological studies to investigate its effects on cellular processes and its potential as a pharmacological agent.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine
  • 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

Uniqueness: N-(2-fluorobenzyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBSCHLBTWWHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235377
Record name N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895366-18-4
Record name N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895366-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Fluorophenyl)methyl]-3,4-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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